Cas no 77052-96-1 (D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-erythro-hexopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-, (2x)- (9CI))

D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-erythro-hexopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-, (2x)- (9CI) structure
77052-96-1 structure
Product Name:D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-erythro-hexopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-, (2x)- (9CI)
Numero CAS:77052-96-1
MF:C20H41N5O8
MW:479.568245649338
CID:572221
PubChem ID:197215
Update Time:2025-04-19

D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-erythro-hexopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-, (2x)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-hydroxysagamicin
    • 2-[2,4-diamino-5-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-3,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • 6)]-, (2x)- (9CI)
    • D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-erythro-hexopyranosyl-(1&reg
    • D-Streptamine, O-(2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-alpha-D-erythro-hexopyranosyl-(1-4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6))-, (2-xi)-
    • DTXSID00998332
    • 2,4-diamino-5-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-3,6-dihydroxycyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)hexopyranoside
    • 77052-96-1
    • D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-erythro-hexopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-, (2x)- (9CI)
    • Inchi: 1S/C20H41N5O8/c1-20(29)7-30-19(14(28)17(20)25-3)33-16-11(23)12(26)10(22)15(13(16)27)32-18-9(21)5-4-8(31-18)6-24-2/h8-19,24-29H,4-7,21-23H2,1-3H3
    • Chiave InChI: IAMSXPNLUNHNQH-UHFFFAOYSA-N
    • Sorrisi: O(C1C(C(C(C)(CO1)O)NC)O)C1C(C(C(C(C1O)OC1C(CCC(CNC)O1)N)N)O)N

Proprietà calcolate

  • Massa esatta: 479.296
  • Massa monoisotopica: 479.296
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 7
  • Complessità: 637
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 13
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -5.5
  • Superficie polare topologica: 220Ų

Proprietà sperimentali

  • Densità: 1.37
  • Punto di ebollizione: 705.3°C at 760 mmHg
  • Punto di infiammabilità: 380.4°C
  • Indice di rifrazione: 1.603
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD